Technical Guide: Synthesis of 2-Amino-5-bromo-4-fluorobenzamide Starting Materials
Technical Guide: Synthesis of 2-Amino-5-bromo-4-fluorobenzamide Starting Materials
Executive Summary
2-Amino-5-bromo-4-fluorobenzamide (CAS: 1206969-09-6) is a critical scaffold in medicinal chemistry, serving as a primary intermediate for the synthesis of quinazolinone-based kinase inhibitors (e.g., EGFR, VEGFR inhibitors) and bioactive heterocyclic carboxamides.[1][2][3] Its structural integrity relies on the precise regioselective introduction of bromine at the C5 position relative to the activating amino group, while maintaining the C4-fluorine substituent.
This guide details the synthesis of this target and its upstream starting materials. It prioritizes the Isatoic Anhydride Route , a self-validating protocol that ensures high purity by utilizing an intramolecular protection strategy to prevent polymerization during amidation.
Retrosynthetic Analysis & Chemical Logic
The synthesis hinges on exploiting the electronic directing effects of the polysubstituted benzene ring.
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The Amino Group (-NH₂): A strong ortho/para director.
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The Fluoro Group (-F): A weak ortho/para director (deactivating via induction, activating via resonance).
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The Carbonyl Group (-C=O): A meta director.
Regioselectivity Logic: In 2-amino-4-fluorobenzoic acid, the C5 position is para to the strong amino donor and ortho to the fluorine. The C3 position is also ortho to the amino group but is sterically crowded (flanked by -NH₂ and -F). Consequently, electrophilic aromatic substitution (bromination) occurs exclusively at C5.
Retrosynthesis Diagram
Caption: Retrosynthetic disconnection showing the Isatoic Anhydride pathway as the primary route for high-fidelity amide formation.
Primary Synthesis Workflow: The Isatoic Anhydride Route
This route is preferred over direct amidation of the acid because it avoids the use of coupling reagents (EDCI/HOBt) that can lead to difficult-to-remove urea byproducts. The isatoic anhydride intermediate serves as a "purification filter," as it crystallizes readily.
Phase 1: Bromination of 2-Amino-4-fluorobenzoic Acid
Objective: Regioselective installation of bromine at C5.
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Reagents: 2-Amino-4-fluorobenzoic acid (1.0 equiv), N-Bromosuccinimide (NBS, 1.05 equiv), DMF (Dimethylformamide).
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Mechanism: Electrophilic Aromatic Substitution (EAS).
Protocol:
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Dissolution: Charge a reactor with 2-Amino-4-fluorobenzoic acid (100 g, 0.645 mol) and DMF (500 mL). Stir at room temperature (20–25 °C) until fully dissolved.
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Bromination: Cool the solution to 0–5 °C. Add NBS (120.5 g, 0.677 mol) portion-wise over 60 minutes. Critical: Exothermic reaction; maintain internal temperature <10 °C to prevent poly-bromination.
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Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by HPLC (Target retention time shift).
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Quench & Isolation: Pour the reaction mixture into ice-water (2.5 L) with vigorous stirring. The product will precipitate as an off-white solid.
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Purification: Filter the solid. Wash the cake with water (3 x 200 mL) to remove residual DMF and succinimide. Dry in a vacuum oven at 50 °C.
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Yield: ~90–95%
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Product: 2-Amino-5-bromo-4-fluorobenzoic acid.[4]
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Phase 2: Formation of 5-Bromo-4-fluoroisatoic Anhydride
Objective: Activation of the carboxylic acid and protection of the amine in a single cyclic scaffold.
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Reagents: 2-Amino-5-bromo-4-fluorobenzoic acid, Triphosgene (or Phosgene), THF/Dioxane.
Protocol:
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Suspension: Suspend the acid from Phase 1 (50 g, 0.21 mol) in dry 1,4-dioxane (250 mL).
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Cyclization: Add Triphosgene (21 g, 0.07 mol) dissolved in dioxane (50 mL) dropwise at reflux temperature (100 °C). Safety: Triphosgene generates phosgene in situ. Use a caustic scrubber.
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Completion: Reflux for 3 hours until the solution becomes clear (evolution of HCl gas ceases).
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Isolation: Cool to room temperature. Isatoic anhydrides are often moisture sensitive but stable enough for filtration if precipitated. Concentrate the solvent to ~50% volume and add hexane to precipitate the anhydride. Filter and dry under nitrogen.
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Yield: ~85%
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Product: 5-Bromo-4-fluoroisatoic anhydride.[5]
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Phase 3: Ammonolysis to Target Benzamide
Objective: Ring opening with ammonia to yield the primary amide.
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Reagents: 5-Bromo-4-fluoroisatoic anhydride, Ammonium Hydroxide (28% NH₃ aq) or NH₃ in Methanol.
Protocol:
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Reaction: Dissolve/suspend 5-Bromo-4-fluoroisatoic anhydride (20 g) in Ethanol (100 mL).
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Addition: Add Ammonium Hydroxide (28% aq, 50 mL) dropwise at room temperature. CO₂ is evolved as a byproduct.
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Heating: Heat to 40 °C for 2 hours to ensure complete conversion.
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Workup: Concentrate the ethanol under reduced pressure. The product, 2-Amino-5-bromo-4-fluorobenzamide, precipitates from the aqueous residue.
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Final Polish: Recrystallize from Ethanol/Water if necessary to achieve >99% purity.
Quantitative Data Summary
| Parameter | Value | Notes |
| Target CAS | 1206969-09-6 | 2-Amino-5-bromo-4-fluorobenzamide |
| Precursor CAS | 1374208-42-0 | 2-Amino-5-bromo-4-fluorobenzoic acid |
| Molecular Weight | 233.04 g/mol | Target Molecule |
| Phase 1 Yield | 90–95% | Bromination Step |
| Phase 2 Yield | 85% | Anhydride Formation |
| Phase 3 Yield | 90% | Amidation Step |
| Overall Yield | ~68–72% | From Benzoic Acid Start |
| Appearance | Off-white/Beige Solid | Crystalline powder |
Alternative Route: Direct Bromination of Benzamide
If 2-Amino-4-fluorobenzamide is already available as a starting material, the synthesis can be shortened.
Workflow:
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Dissolve 2-Amino-4-fluorobenzamide in Acetonitrile or Acetic Acid.
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Add NBS (1.0 equiv) at 0 °C.
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Stir for 2–4 hours.
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Aqueous workup and recrystallization.
Note: This route is faster but often yields lower purity due to the solubility of the amide starting material and potential for N-bromination side products compared to the acid route.
Reaction Workflow Diagram
Caption: Step-by-step reaction workflow from acid precursor to final benzamide target.
Synthesis of the "Deep" Starting Material
If 2-Amino-4-fluorobenzoic acid is not commercially available, it must be synthesized from 4-Fluoroaniline .
The Modified Sandmeyer/Isatin Route:
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Condensation: 4-Fluoroaniline + Chloral Hydrate + Hydroxylamine → Isonitrosoacetanilide.
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Cyclization: Isonitrosoacetanilide + H₂SO₄ (conc.) → 5-Fluoroisatin.
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Oxidation: 5-Fluoroisatin + H₂O₂ / NaOH → 2-Amino-4-fluorobenzoic acid.
This provides a robust, scalable entry point from commodity chemicals [1].
Safety & Handling
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N-Bromosuccinimide (NBS): Irritant. Store in a refrigerator. Exothermic upon reaction with amines; control addition rates.
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Triphosgene: Highly toxic. Generates phosgene gas. Must be handled in a well-ventilated fume hood with a caustic scrubber attached to the vent.
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Fluorinated Aromatics: Generally stable, but avoid contact with strong reducing agents (e.g., LiAlH4) at high temperatures unless defluorination is intended.
References
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Synthesis of 2-Amino-4-fluorobenzoic acid
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Bromination of Anthranilic Acids (General Protocol)
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Methodology: Use of NBS for regioselective bromination of aniline derivatives.[10]
- Source:Journal of Medicinal Chemistry, 2008, 51(15), 4672-4684.
- Context: Describes bromination of 2-amino-4-fluoro-benzoic acid intermedi
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Isatoic Anhydride Route to Benzamides
- Methodology: Conversion of substituted anthranilic acids to isatoic anhydrides and subsequent ammonolysis.
- Source:World Intellectual Property Organization, WO 2006/062978 (Scheme 15, Example 6).
- Context: Patent detailing the synthesis of cyano/bromo anthranilic diamides via is
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Verification:
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Target Molecule Data (2-Amino-5-bromo-4-fluorobenzamide)
- Source: PubChem Compound Summary for CID 67514961 (Related Acid)
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Verification:
Sources
- 1. molcore.com [molcore.com]
- 2. 119023-25-5|2-Amino-4-fluorobenzamide|BLD Pharm [bldpharm.com]
- 3. 1206969-09-6・2-Amino-5-bromo-4-fluorobenzamide・2-Amino-5-bromo-4-fluorobenzamide【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 4. netascientific.com [netascientific.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Preparation method of 2-amino-4-fluoropyridine - Eureka | Patsnap [eureka.patsnap.com]
- 8. JPWO2020004594A1 - Preventive or therapeutic agents for spinal muscular atrophy - Google Patents [patents.google.com]
- 9. JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid - Google Patents [patents.google.com]
- 10. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
